molecular formula C15H20N2O7S B13329567 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-oxopropanoic acid

3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-oxopropanoic acid

Cat. No.: B13329567
M. Wt: 372.4 g/mol
InChI Key: NPOLZXIDBSOACO-UHFFFAOYSA-N
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Description

3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-oxopropanoic acid is a complex organic compound with a unique structure that combines a piperazine ring with a sulfonyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-oxopropanoic acid typically involves multiple steps, starting with the preparation of the 2,5-dimethoxyphenyl sulfonyl chloride This intermediate is then reacted with piperazine to form the sulfonyl piperazine derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine ring may also play a role in binding to receptors or other biomolecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)benzoic acid
  • 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Uniqueness

What sets 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-oxopropanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C15H20N2O7S

Molecular Weight

372.4 g/mol

IUPAC Name

3-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-oxopropanoic acid

InChI

InChI=1S/C15H20N2O7S/c1-23-11-3-4-12(24-2)13(9-11)25(21,22)17-7-5-16(6-8-17)14(18)10-15(19)20/h3-4,9H,5-8,10H2,1-2H3,(H,19,20)

InChI Key

NPOLZXIDBSOACO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)CC(=O)O

Origin of Product

United States

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